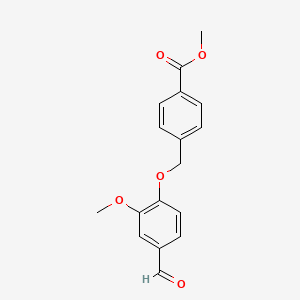

Methyl 4-(4-formyl-2-methoxyphenoxymethyl)benzoate

Description

Methyl 4-(4-formyl-2-methoxyphenoxymethyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a phenoxymethyl group. The phenoxy moiety is further functionalized with a formyl group at the para position and a methoxy group at the ortho position. This structure combines aromatic, ester, and aldehyde functionalities, making it a versatile intermediate in medicinal chemistry and materials science. Its molecular formula is $ \text{C}{17}\text{H}{16}\text{O}_5 $, with a molecular weight of 300.31 g/mol. The compound is typically synthesized via nucleophilic substitution or condensation reactions, as evidenced by protocols in related structures (e.g., alkylation of phenol derivatives with brominated benzoates under basic conditions) .

Properties

IUPAC Name |

methyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-20-16-9-13(10-18)5-8-15(16)22-11-12-3-6-14(7-4-12)17(19)21-2/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQFUFPFCNTWEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(4-formyl-2-methoxyphenoxymethyl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 4-bromobutyrate with vanillin. The reaction typically proceeds under controlled conditions, including specific temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-formyl-2-methoxyphenoxymethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: 4-(4-carboxy-2-methoxyphenoxymethyl)benzoic acid.

Reduction: 4-(4-hydroxymethyl-2-methoxyphenoxymethyl)benzoate.

Substitution: Products depend on the nucleophile used, resulting in various substituted benzoates.

Scientific Research Applications

Methyl 4-(4-formyl-2-methoxyphenoxymethyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-(4-formyl-2-methoxyphenoxymethyl)benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group may also influence the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

To contextualize its properties and applications, Methyl 4-(4-formyl-2-methoxyphenoxymethyl)benzoate is compared to structurally analogous compounds, focusing on substituent effects, physicochemical properties, and biological activity.

Structural Analogues and Substituent Effects

a. Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate ()

- Key Difference : Replacement of the methyl ester with a hexadecyl chain.

- Impact : The long alkyl chain increases lipophilicity ($\log P$ estimated to be higher) and reduces solubility in polar solvents, making it suitable for lipid-based formulations or membrane studies. In contrast, the methyl ester in the target compound enhances solubility in organic solvents like acetonitrile or ethyl acetate .

b. Methyl 4-((4-formyl-2,6-dimethylphenoxy)methyl)benzoate (Compound E, )

- Key Difference: Additional methyl groups at the 2- and 6-positions of the phenoxy ring.

- Impact : The steric hindrance from dimethyl groups may reduce reactivity in further derivatization (e.g., aldehyde condensation) compared to the target compound’s unhindered 4-formyl group .

c. 4-Formyl-2-methoxyphenyl 4-fluorobenzoate ()

- Key Difference : Fluorine substituent on the benzoate ring.

- The target compound’s methyl ester lacks such electronic effects, favoring stability in aqueous environments .

Physicochemical Properties

*Estimated via computational tools (e.g., ChemDraw). Data for halogenated derivatives sourced from .

Biological Activity

Methyl 4-(4-formyl-2-methoxyphenoxymethyl)benzoate (CAS Number: 351336-10-2) is an organic compound with significant biological activity. It has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its unique structural properties and potential therapeutic applications. This article explores the biological activities associated with this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

This compound has the molecular formula C17H16O5 and a molecular weight of approximately 300.31 g/mol. Its structure includes a benzoate moiety, a methoxyphenoxy group, and an aldehyde functional group, which contribute to its reactivity and biological properties.

Structural Comparison

The following table compares this compound with related compounds:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Ethyl 4-(4-formyl-2-methoxyphenoxy)methylbenzoate | C18H18O5 | Similar structure, ethyl instead of methyl | Different solubility and reactivity |

| Hexadecyl 4-(4-formyl-2-methoxyphenoxy)methylbenzoate | C32H46O5 | Longer alkyl chain | Enhanced lipophilicity may improve membrane penetration |

| Methyl 4-(hydroxyphenyl)methylbenzoate | C16H16O3 | Lacks methoxy and aldehyde groups | Different biological activity profile |

This comparison highlights the unique combination of functional groups in this compound that may influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that its derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibacterial agents.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound displayed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays have shown that this compound can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Research Findings : A study found that at concentrations of 50 µg/mL, the compound exhibited a scavenging activity of over 70% against DPPH radicals, showcasing its potential as a natural antioxidant agent.

Cytotoxicity and Cancer Research

This compound has been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in specific cancer cells, making it a candidate for further research in cancer therapeutics.

Detailed Findings : In a recent study, treatment with this compound resulted in a dose-dependent decrease in cell viability in HeLa and MCF-7 cell lines, with IC50 values reported at approximately 25 µM .

The biological activities of this compound are believed to stem from its ability to interact with cellular pathways involved in oxidative stress response and apoptosis. Its structural features allow it to modulate enzyme activity and receptor interactions effectively.

Interaction Studies

Interaction studies have indicated that the compound can influence signaling pathways associated with cell survival and proliferation. For instance, it may inhibit certain kinases involved in cancer cell growth.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 4-(4-formyl-2-methoxyphenoxymethyl)benzoate?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Suzuki coupling. A validated approach involves reacting methyl 4-(bromomethyl)benzoate with 4-formyl-2-methoxyphenol in the presence of K₂CO₃ and KI in acetonitrile under reflux (70°C for 5–8 hours) . Purification typically employs flash column chromatography with chloroform or ethyl acetate/hexane mixtures.

Q. How should researchers characterize the crystallographic structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is optimal. Use SHELXL for refinement and ORTEP-3 for thermal ellipsoid visualization . Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Hydrogen bonding and π-π stacking interactions should be quantified using WinGX .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use NIOSH-approved respirators, nitrile gloves, and fume hoods during synthesis. Store in airtight containers at 4°C, avoiding light and moisture . Emergency procedures include immediate decontamination with water for skin/eye contact and activated charcoal for accidental ingestion.

Q. What spectroscopic techniques are suitable for confirming its purity and structure?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃. The aldehyde proton (δ ~9.8–10.2 ppm) and methoxy groups (δ ~3.8–4.0 ppm) are diagnostic .

- FT-IR : Confirm ester (C=O at ~1720 cm⁻¹) and aldehyde (C=O at ~2850–2720 cm⁻¹) functionalities.

- HRMS : Use ESI+ mode to validate molecular ion [M+H]⁺ (theoretical m/z: 329.10).

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Apply hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and dipole moments. Include exact exchange terms to improve thermochemical accuracy, as demonstrated by Becke . Compare computed IR/NMR spectra with experimental data to validate the model.

Q. What challenges arise in resolving its crystal structure when polymorphism is observed?

- Methodological Answer : Polymorphs may form due to flexible methoxy and formyl substituents. Use differential scanning calorimetry (DSC) to identify phase transitions. For ambiguous diffraction patterns, employ synchrotron radiation or dynamic NMR to probe conformational flexibility. SHELXD can assist in solving twinned or disordered structures .

Q. How can mechanistic studies optimize its reactivity in cross-coupling reactions?

- Methodological Answer : Investigate palladium-catalyzed coupling (e.g., Heck or Sonogashira) using the aldehyde as an electrophilic site. Monitor reaction kinetics via in situ Raman spectroscopy. Optimize solvent polarity (e.g., DMF vs. THF) and ligand choice (e.g., PPh₃ vs. XPhos) to enhance yield. Analyze regioselectivity using DFT-computed transition states .

Q. What strategies improve its stability in biological assays?

- Methodological Answer : The aldehyde group is prone to oxidation. Stabilize via Schiff base formation with primary amines (e.g., lysine residues in protein targets) or use reducing agents (e.g., NaBH₄) post-binding. For in vitro assays, maintain pH 6.5–7.5 and avoid prolonged exposure to light .

Q. How does the compound’s structure influence its antimicrobial activity?

- Methodological Answer : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using microbroth dilution (MIC assays). The methoxy group enhances membrane permeability, while the formyl moiety may inhibit enzyme activity (e.g., dihydrofolate reductase). Compare with analogs lacking substituents to isolate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.